molecular formula C12H12N2O2 B1623319 N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide CAS No. 60986-88-1

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide

Cat. No.: B1623319
CAS No.: 60986-88-1
M. Wt: 216.24 g/mol
InChI Key: DCKOQOHEZADEJX-UHFFFAOYSA-N
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Description

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide is a heterocyclic compound with the molecular formula C12H12N2O2. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N,5-Dimethyl-N-phenyl-4-isoxazolecarboxamide
  • N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide
  • 5-Methyl-N-(4-methylphenyl)-3-isoxazolecarboxamide

Uniqueness

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

N,5-dimethyl-3-phenyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(15)13-2)11(14-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKOQOHEZADEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399365
Record name N,5-DIMETHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60986-88-1
Record name N,5-DIMETHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60986-88-1
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Synthesis routes and methods I

Procedure details

To a suspension of 50.0 g (0.25 mol) of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid in 1.2 l of 1,2-dichloroethane (DCE) is added 1.9 ml dimethyl formamide (DMF) and 21.4 ml (0.3 mol, 1.2 eq.) of thionyl chloride. The mixture is stirred for 2 h at reflux until a clear, yellow solution is formed. The solution is cooled to room temperature and then slowly added to a 8M solution of methylamine in ethanol (146 ml) at 5° C. The suspension is poured onto methylene chloride, washed with sat. NaHCO3-solution, dried over Na2SO4 and concentrated. This yields 52.3 g (99%) of the title compound as light brown solid, which is used for further reaction without purification. Mass spectrum: m/z (M+H)+: 217.1
Quantity
50 g
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reactant
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1.2 L
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solvent
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1.9 mL
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21.4 mL
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reactant
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[Compound]
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solution
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0 (± 1) mol
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146 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Methyl-3-pyridin-4-yl-4-isoxazole-carboxylic acid (500 mg, 2.5 mmols) obtained in Reference Example 5 was dissolved in N,N-dimethylformamide (10 ml), and methylamine hydrochloride (333 mg, 4.9 mmols), HOBt (496 mg, 3.7 mmols), WSC (702 mg, 3.7 mols) and triethylamine (1.02 ml, 7.3 mmols) were added to the solution. The reaction mixture was stirred at room temperature for 5 hours. The reaction liquid was transferred into aqueous saturated sodium bicarbonate solution, and ethyl acetate was added thereto for organic layer extraction. The liquid extract was washed with aqueous saturated sodium bicarbonate solution, and the organic layer was dried with magnesium sulfate. Then, the solvent was removed under reduced pressure, and the resulting residue was purified through silica gel column chromatography to obtain the entitled compound (360 mg, yield 66%).
Quantity
333 mg
Type
reactant
Reaction Step One
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496 mg
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reactant
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702 mg
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reactant
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1.02 mL
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reactant
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0 (± 1) mol
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10 mL
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Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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